molecular formula C11H10N2 B2930243 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2306270-31-3

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

Cat. No.: B2930243
CAS No.: 2306270-31-3
M. Wt: 170.215
InChI Key: TVBUZTNCSRRRGZ-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile (CAS: 2093433-63-5) is a spirocyclic compound featuring a cyclopropane fused to an indole scaffold with a nitrile group at the 5'-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for melatonin receptor modulation and spirocyclic drug discovery .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBUZTNCSRRRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cyclopropanation: The indole derivative undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent.

    Spirocyclization: The cyclopropane-indole intermediate is then subjected to spirocyclization conditions, often involving a base or a Lewis acid, to form the spirocyclic structure.

    Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, using a suitable nitrile source like cyanogen bromide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.

    Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of complex polycyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized spirocyclic derivatives.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.

    Biology: Its unique structure allows for the study of spirocyclic compounds’ interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its rigid and stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents/Ring Variations Molecular Weight (g/mol) Key Features
1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile (Parent) None 198.26 Baseline spiro[cyclopropane-indole] core; nitrile at 5' .
5′-Bromo-1-methyl-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6i) 5′-Br, 1-CH₃ 276.12 Bromine enhances hydrophobicity; methyl at N1 improves metabolic stability .
1',6',7'-Trimethyl-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carbonitrile (6j) 1-CH₃, 6'-CH₃, 7'-CH₃ 226.28 Multiple methyl groups increase steric hindrance; lower melting point (oil) .
5′-Methoxy-2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-3-carbonitrile (6b) 5′-OCH₃ 228.25 Methoxy improves solubility; electron-donating group alters reactivity .
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile Cyclopentane (vs. cyclopropane) 224.30 Reduced ring strain; altered conformational flexibility .

Physical and Chemical Properties

  • Methoxy-substituted 6b likely has a lower melting point than brominated 6i due to polarity differences.
  • Diastereomer Ratios: 6i: 4.5:1 (major:minor) due to bromine’s steric and electronic effects . 6j: 3:1 ratio, indicating methyl groups moderately influence stereoselectivity .
  • Solubility : Nitrile and methoxy groups enhance polarity, improving aqueous solubility compared to brominated or methylated derivatives .

Biological Activity

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile is a spirocyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to an indole moiety and a nitrile group. This compound has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula: C11H10N2
  • Molecular Weight: 170.21 g/mol
  • CAS Number: 2306270-31-3

The rigidity and three-dimensionality of the spirocyclic structure contribute to its unique reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with spirocyclic structures, including this compound, exhibit significant anticancer properties. A study evaluating similar compounds demonstrated their effectiveness against various human cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
4rRKO60.70
4rPC-349.79
4rHeLa78.72

These findings suggest that spirocyclic compounds can inhibit cell growth effectively, making them candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown activity against various pathogens, including bacterial and fungal strains. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been implicated in anti-inflammatory activity. Similar spirocyclic compounds have demonstrated the ability to modulate inflammatory responses in vitro and in vivo, indicating that they may serve as leads for developing new anti-inflammatory drugs .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, altering signaling pathways.
  • DNA Interaction: The structure may allow for interactions with nucleic acids, influencing gene expression or replication processes.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of several derivatives of spirocyclic compounds on human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines . This highlights the promise of spirocyclic structures in developing new cancer therapies.

Evaluation of Antimicrobial Properties

Another research effort focused on the antimicrobial activity of spirocyclic compounds against various pathogens. The study found that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

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